![molecular formula C18H17NO2S B14510830 {[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid CAS No. 62663-30-3](/img/structure/B14510830.png)
{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid is a complex organic compound with a molecular formula of C18H17NO2S. This compound features an indole core, a common structure in many biologically active molecules, linked to a sulfanylacetic acid moiety. The presence of the 2,4-dimethylphenyl group adds to its structural uniqueness and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the formation of the indole core through a palladium-catalyzed Larock indole synthesis. This method utilizes a palladium catalyst to facilitate the cyclization of an ortho-iodoaniline with an alkyne . The resulting indole derivative is then subjected to further functionalization to introduce the sulfanylacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
The major products of these reactions include sulfoxides, sulfones, dihydroindoles, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The sulfanylacetic acid moiety may also contribute to its biological effects by influencing the compound’s solubility and cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with different functional groups but similar structural complexity.
Uniqueness
{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid is unique due to the combination of its indole core, sulfanylacetic acid moiety, and 2,4-dimethylphenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
62663-30-3 |
|---|---|
Molekularformel |
C18H17NO2S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-[[2-(2,4-dimethylphenyl)-1H-indol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C18H17NO2S/c1-11-7-8-13(12(2)9-11)17-18(22-10-16(20)21)14-5-3-4-6-15(14)19-17/h3-9,19H,10H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
XTBXRRBPAKUPLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid](/img/structure/B14510750.png)
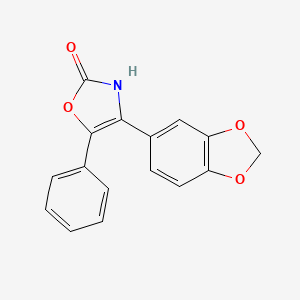
![2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol](/img/structure/B14510766.png)
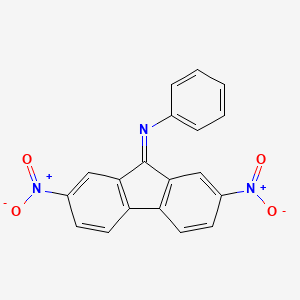
![7,10-Dichloro-2-methylbenzo[H]quinoline](/img/structure/B14510771.png)
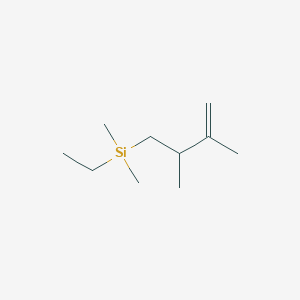
![1,3-Diphenyl-1H-[1,3,4]thiadiazino[5,6-B]quinoxaline](/img/structure/B14510793.png)
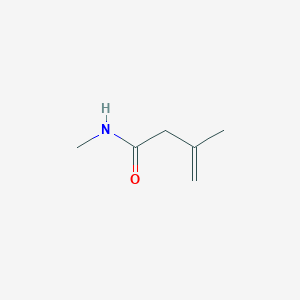
![Trimethyl{3-phenyl-1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510804.png)
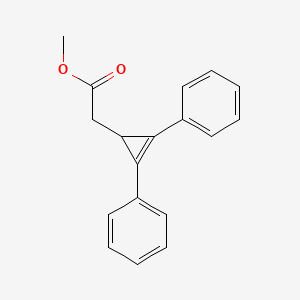
![[4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid](/img/structure/B14510813.png)

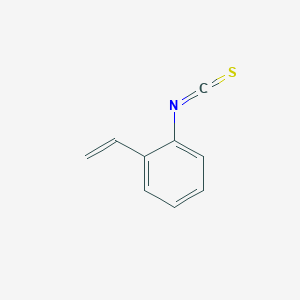
![2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid](/img/structure/B14510829.png)
